4-Amino-3,5,6-trichloro-2-pyridinecarboxylic acid monosodium salt
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Overview
Description
4-Amino-3,5,6-trichloro-2-pyridinecarboxylic acid monosodium salt is a chemical compound known for its herbicidal properties. It is commonly used in agriculture to control a wide range of broadleaf weeds. The compound is a derivative of picolinic acid and is known for its high solubility in water, making it effective for use in various formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5,6-trichloro-2-pyridinecarboxylic acid monosodium salt typically involves the chlorination of 2-pyridinecarboxylic acid followed by amination.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination and amination processes. The reaction is carried out in reactors designed to handle corrosive chemicals and high temperatures. The final product is then purified and converted into its monosodium salt form for commercial use .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5,6-trichloro-2-pyridinecarboxylic acid monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chlorine atoms or the carboxylic acid group.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia
Major Products Formed
The major products formed from these reactions include various substituted pyridinecarboxylic acids and their derivatives. These products can have different herbicidal or chemical properties .
Scientific Research Applications
4-Amino-3,5,6-trichloro-2-pyridinecarboxylic acid monosodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create various derivatives.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic properties, although its primary use remains in agriculture.
Industry: Utilized in the formulation of herbicides and other agricultural chemicals
Mechanism of Action
The compound acts as an “auxin mimic” or synthetic auxin. It mimics the plant growth hormone auxin (indole acetic acid), causing uncontrolled and disorganized growth in susceptible plants, leading to their death. This mechanism involves the disruption of normal cellular processes and pathways regulated by auxin .
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridinecarboxylic acid, 4-amino-3,5,6-trichloro-
- Picolinic acid, 4-amino-3,5,6-trichloro-
- 3,5,6-Trichloro-4-aminopicolinic acid
- 4-Amino-3,5,6-trichloropicolinic acid .
Uniqueness
4-Amino-3,5,6-trichloro-2-pyridinecarboxylic acid monosodium salt is unique due to its high solubility in water and its effectiveness as a herbicide. Its ability to form water-soluble salts makes it versatile for various agricultural applications .
Properties
CAS No. |
50655-56-6 |
---|---|
Molecular Formula |
C6H2Cl3N2NaO2 |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
sodium;4-amino-3,5,6-trichloropyridine-2-carboxylate |
InChI |
InChI=1S/C6H3Cl3N2O2.Na/c7-1-3(10)2(8)5(9)11-4(1)6(12)13;/h(H2,10,11)(H,12,13);/q;+1/p-1 |
InChI Key |
ICSRCNCNVYOEBO-UHFFFAOYSA-M |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)C(=O)[O-])Cl)N.[Na+] |
Origin of Product |
United States |
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